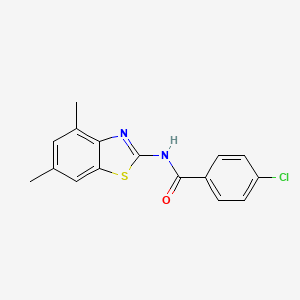
4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives involves the use of various heteroatoms such as nitrogen, sulfur, and oxygen . The orientation of the thiazole ring towards the target site can be altered by substituents at position-2 and -4 . These substituents may also shield the nucleophilicity of nitrogen .Molecular Structure Analysis
The molecular structure of thiazoles includes sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . The MEP surface plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
Thiazole derivatives have been synthesized with variable substituents as target structures and evaluated for their biological activities . For instance, compounds with para-substituted electron-withdrawing halogen groups, such as chloro and bromo groups, at the phenyl ring showed better antifungal activity against C. albicans .Aplicaciones Científicas De Investigación
Synthesis and Structural Insights
The synthesis and structural analysis of benzothiazole derivatives, including compounds closely related to 4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide, have been a subject of scientific research. These compounds are characterized using various spectroscopic methods and crystallography, revealing insights into their molecular structures and interactions. For example, Ćaleta et al. (2008) reported the synthesis of two novel benzothiazoles, detailing their crystalline structures and how they form discrete dimers connected into a three-dimensional network by intermolecular hydrogen bonds and π–π stacking interactions (Ćaleta, Cinčić, Karminski-Zamola, & Kaitner, 2008).
Antimicrobial Activity
The benzothiazole derivatives have been evaluated for their antimicrobial properties, demonstrating significant activity against various microorganisms. For instance, Obasi et al. (2017) synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, finding them more active against screened microorganisms compared to common antibiotics like ciprofloxacin and gentamicin (Obasi, Oruma, Al-Swaidan, Ramasami, Ezeorah, & Ochonogor, 2017).
Corrosion Inhibition
Benzothiazole derivatives have also been explored as corrosion inhibitors for metals in acidic environments. Hu et al. (2016) synthesized benzothiazole derivatives to investigate their corrosion inhibiting effects on steel in 1 M HCl solution. Their study showed that these inhibitors provide higher inhibition efficiencies and extra stability against steel corrosion than previously reported benzothiazole family inhibitors (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).
Anti-Tubercular Activity
Research into the anti-tubercular potential of benzothiazole derivatives has yielded promising results. Nimbalkar et al. (2018) reported the synthesis of benzamide derivatives using ultrasound-assisted methods. These compounds showed potent in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most of them exhibiting an IC50 value of less than 1 µg/mL, indicating their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Electrochemistry and DFT Studies
The electrochemical properties and density functional theory (DFT) studies of benzothiazole derivatives, including their use in various applications such as solar cells and anticancer agents, have been a focal point of research. Tauchman et al. (2013) explored the synthesis, molecular structure, electrochemistry, and DFT study of ferrocenyl-substituted 4-quinazolinone and related heterocycles, uncovering the redox properties localized at the ferrocene unit and the theoretical geometry closely matching experimental data (Tauchman, Hladíková, Uhlík, Císařová, & Štěpnička, 2013).
Direcciones Futuras
The future directions in the research of thiazole derivatives involve the design and structure–activity relationship of bioactive molecules . Researchers are working on synthesizing compounds containing the thiazole ring with variable substituents as target structures and evaluating their biological activities .
Propiedades
IUPAC Name |
4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMOAGKODQGILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-3-(tert-Butyl)-4-(4',6'-dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593521.png)
![3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2593522.png)
![ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2593525.png)
![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2593527.png)
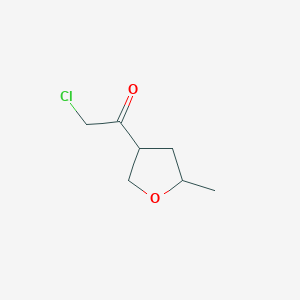
![2-[2-Cyano-3-(4-hydroxy-3-nitrophenyl)prop-2-enamido]benzoic acid](/img/structure/B2593530.png)
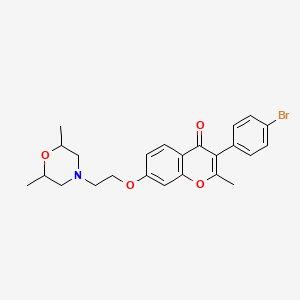
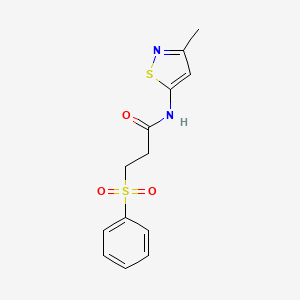
![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2593537.png)
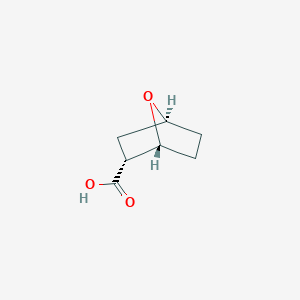
![N-tert-butyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2593540.png)

![1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2593542.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2593543.png)